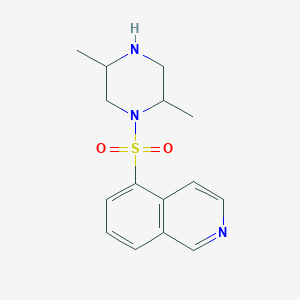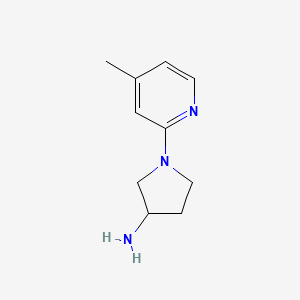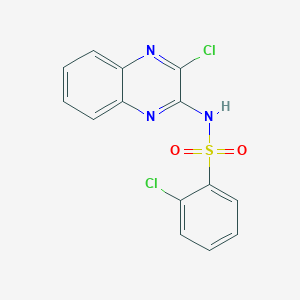
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole
概要
説明
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-Iodo-1-methyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Tetrazole Ring Formation: The next step involves the introduction of the tetrazole ring. This can be done by reacting the pyrazole derivative with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
- 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
Uniqueness
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
特性
分子式 |
C5H5IN6 |
|---|---|
分子量 |
276.04 g/mol |
IUPAC名 |
5-(4-iodo-2-methylpyrazol-3-yl)-2H-tetrazole |
InChI |
InChI=1S/C5H5IN6/c1-12-4(3(6)2-7-12)5-8-10-11-9-5/h2H,1H3,(H,8,9,10,11) |
InChIキー |
XOTVSKHMNXKPBL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)I)C2=NNN=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylthien-2-yl)methylene]-2-indolinone](/img/structure/B8590696.png)











